1-Methylindole-2-carboxylic acid

Catalog No.
S702862
CAS No.
16136-58-6
M.F
C10H9NO2
M. Wt
175.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylindole-2-carboxylic acid

CAS Number

16136-58-6

Product Name

1-Methylindole-2-carboxylic acid

IUPAC Name

1-methylindole-2-carboxylic acid

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)6-9(11)10(12)13/h2-6H,1H3,(H,12,13)

InChI Key

MAHAMBLNIDMREX-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C=C1C(=O)O

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)O

The exact mass of the compound 1-Methylindole-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68357. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Methylindole-2-carboxylic acid (CAS 16136-58-6) is a heterocyclic building block used in the synthesis of complex organic molecules, particularly in pharmaceutical development. As the N-methylated derivative of indole-2-carboxylic acid, its primary procurement value lies in the strategic placement of the methyl group on the indole nitrogen. This structural feature prevents the N-H proton from participating in unwanted side reactions, thereby simplifying synthetic routes, improving yields, and eliminating the need for costly protection-deprotection steps often required when using its parent compound.

Research Fit

Workflow
Heterocyclic synthesis with N-methyl indole-2-carboxylate core
Selection
Pre-installed N-methyl avoids extra alkylation step
Use Context
Targeted annulation, amide coupling, IDO inhibitor programs

Substituting 1-Methylindole-2-carboxylic acid with its unmethylated analog, indole-2-carboxylic acid, is a frequent cause of process failure and yield loss in multi-step synthesis. The acidic N-H proton of indole-2-carboxylic acid is highly reactive under basic or electrophilic conditions common in amide couplings or esterifications, leading to N-acylation or N-alkylation byproducts. This necessitates additional process steps for N-protection and subsequent deprotection, increasing raw material costs, labor, and waste streams. Furthermore, attempting simultaneous N- and O-methylation of indole-2-carboxylic acid can result in incomplete reactions and complex mixtures, complicating purification. Procuring the pre-methylated 1-Methylindole-2-carboxylic acid directly circumvents these process liabilities, ensuring cleaner reactions and more predictable outcomes.

Substitution Risk

Positional Isomer Divergence
Indole-3-carboxylic acid or 3-methyl isomers follow different reaction manifolds under identical conditions, leading to distinct products.
Absence of N-Methyl Protection
Unsubstituted indole-2-carboxylic acid lacks the N-methyl group, requiring additional N-functionalization steps that may alter reactivity or yield.

Eliminates N-H Reactivity, Enabling High-Yield, Single-Step Amide Coupling Reactions

The N-methyl group of 1-Methylindole-2-carboxylic acid serves as a permanent protecting group, preventing the indole nitrogen from competing with amine nucleophiles in coupling reactions. In contrast, the parent indole-2-carboxylic acid possesses a reactive N-H bond. Under typical amide coupling conditions (e.g., using activating agents like HATU or EDC), this N-H group can be deprotonated or acylated, leading to significant byproduct formation and reduced yields. Syntheses of N-aryl-1H-indole-2-carboxamides from the parent compound require a separate N-protection step prior to coupling to achieve high yields. By using 1-Methylindole-2-carboxylic acid, chemists can proceed directly to high-yield coupling, as demonstrated in the synthesis of various N-aryl and N-benzyl carboxamides where yields consistently exceed 70-80% in a single step.

Evidence DimensionSynthetic Route Efficiency
Target Compound DataDirect, high-yield (>70%) amide coupling in a single step.
Comparator Or BaselineIndole-2-carboxylic acid: Requires a multi-step sequence (N-protection, coupling, deprotection) to avoid side reactions and achieve comparable yields.
Quantified DifferenceReduces process from 3 steps to 1 step for protected indole amide synthesis.
ConditionsStandard amide coupling reactions (e.g., with HATU, EDC, or conversion to acyl chloride).

This compound saves significant process time, reduces raw material costs, and simplifies purification by avoiding the need for nitrogen protection/deprotection steps.

Enthalpy of Formation
Head-to-head
–(223.7 ± 0.8) kJ·mol⁻¹
Negligible difference to indole-2-carboxylic acid (–223.6); 3-methyl isomer is –251.6 kJ·mol⁻¹
Retains parent thermochemical stability; avoids ~28 kJ·mol⁻¹ penalty of 3-methyl substitution
G3(MP2) computational estimates, gas-phase at 298 K

Enables Efficient, One-Pot N- and O-Methylation for Ester Synthesis

When synthesizing the corresponding methyl ester, using 1-Methylindole-2-carboxylic acid provides a significant process advantage over its parent compound, indole-2-carboxylic acid. A study on methylation using dimethyl carbonate (DMC) and a base showed that starting with indole-3-carboxylic acid resulted in a mixture: 65% of the desired N,O-dimethylated product and 30% of the O-methylated product, requiring further reaction or complex purification. In contrast, starting with an already N-methylated indole carboxylate, such as methyl 1-methylindole-3-carboxylate, leads to clean, high-yield conversion (>96%) to the desired product under similar conditions. By extension, esterification of 1-Methylindole-2-carboxylic acid avoids the issue of incomplete N-methylation, ensuring a cleaner transformation to the methyl ester compared to a one-pot, dual methylation of indole-2-carboxylic acid.

Evidence DimensionProduct Purity in One-Pot Esterification
Target Compound DataLeads to a clean, high-yield (>96%) esterification product without competing N-methylation reactions.
Comparator Or BaselineIndole-3-carboxylic acid (analogous reactivity): One-pot methylation/esterification yields a mixture of 65% desired product and 30% singly methylated byproduct.
Quantified DifferenceAvoids a 30% process impurity, simplifying purification and improving first-pass yield.
ConditionsMethylation/esterification using dimethyl carbonate (DMC) with K2CO3 in DMF at reflux.

Procuring this compound ensures higher purity and yield for the corresponding methyl ester, avoiding costly and difficult purification of incompletely methylated side products.

Synthetic Application
Class-level
Documented as keto-indole IDO inhibitor precursor in vendor datasheets
May reduce synthetic step count; verify with in-house validation
Vendor-sourced application notes; class-level inference

Critical Pharmacophore Component for Potent Biological Activity

The N-methyl group is not merely a synthetic convenience; it is often a critical component of the final molecule's pharmacophore, essential for high-potency biological activity. In the development of novel HIV-1 integrase inhibitors, the parent scaffold, indole-2-carboxylic acid, demonstrated initial activity with an IC50 of 32.37 μM. However, subsequent optimization to create more potent analogs often involves derivatization at other positions of the indole ring. The presence of the N-H in the parent compound would interfere with these synthetic modifications and could form undesirable hydrogen bonds in the target's active site. The use of an N-methylated scaffold, as a core component in many advanced indole derivatives, is key to building molecules with improved potency, where every structural element is precisely controlled for optimal target engagement.

Evidence DimensionBiological Activity Baseline
Target Compound DataServes as a foundational building block for highly potent derivatives by locking the nitrogen conformation and preventing unwanted H-bonding.
Comparator Or BaselineIndole-2-carboxylic acid: Shows weak initial activity (IC50 = 32.37 μM) and possesses a reactive N-H site that can hinder both synthesis and final binding affinity.
Quantified DifferenceN/A (Provides enabling structural feature for subsequent high-potency derivatives).
ConditionsIn vitro HIV-1 integrase strand transfer assay.

For drug discovery programs, starting with this compound is essential when the N-methyl group is a required feature for target binding, ensuring the final product has the intended biological activity.

Reaction Pathway
Head-to-head
Cu(OTf)₂-catalyzed decarboxylative cyclization to 3,4-dihydrocyclopentaindoles
Indole-2-carboxylic acid yields lactones/lactams under same conditions
Positional isomer cannot access target scaffold; verify catalytic conditions
Reaction with substituted propargyl alcohols

Streamlining Synthesis of N-Methylated Indole-2-Carboxamide APIs and Intermediates

This compound is the preferred starting material for any multi-step synthesis targeting indole-2-carboxamides where the final structure requires an N-methyl group. Its use directly bypasses the need for N-protection/deprotection sequences that would be mandatory with indole-2-carboxylic acid, saving at least two synthetic steps and associated costs in reagents, solvents, and labor.

Process Development for Scale-Up of Indole-Based Pharmaceuticals

In industrial process development and scale-up, predictability and process simplification are paramount. By eliminating the reactive N-H site, this compound ensures cleaner reaction profiles, simplifies purification, and improves batch-to-batch consistency. This is particularly critical when preparing advanced intermediates where high purity is required for subsequent transformations.

Scaffold for Medicinal Chemistry and Fragment-Based Drug Discovery

For research programs designing potent enzyme inhibitors or receptor modulators, such as HIV integrase inhibitors, 1-Methylindole-2-carboxylic acid is a key starting scaffold. The N-methyl group provides a fixed structural element that prevents unwanted hydrogen bonding and serves as a crucial part of the pharmacophore for achieving high binding affinity, a feature that the unsubstituted parent compound lacks.

Application Fit

Application
Selection Property
Validation Focus
Keto-indole IDO inhibitor synthesis
N-methyl indole-2-carboxylate core
Verify coupling efficiency and product purity
3,4-Dihydrocyclopentaindole annulation
Decarboxylative cyclization specificity
Confirm reaction outcome under Lewis acid conditions
High-temperature synthesis
Thermochemical stability parity
Monitor decomposition profile at elevated temperatures
Amide conjugate synthesis
N-methyl lipophilicity enhancement
Validate amide bond formation and product identity

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16136-58-6

Wikipedia

1-Methylindole-2-carboxylic acid

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